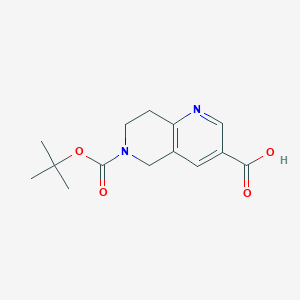
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
Overview
Description
The compound “6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid” is a chemical compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Chemical Reactions Analysis
The chemical reactions involving this compound could be related to its use in dipeptide synthesis. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Scientific Research Applications
Combinatorial Synthesis and Heterocyclic Chemistry
One of the primary applications of this compound is in the combinatorial synthesis of fused tetracyclic heterocycles. A study demonstrated the synthesis of various [1,6]naphthyridine derivatives via a three-component reaction involving aromatic aldehydes, amines, and tert-butyl 2,4-dioxopiperidine-1-carboxylate. This process yielded high yields of 11-aryl-3H-indazolo[5,4-b][1,6]naphthyridine, among other derivatives, under catalyst-free conditions, showcasing the compound's utility in creating complex heterocyclic structures (Li et al., 2013).
Organic Synthesis and Derivative Formation
Another application involves the tert-butoxycarbonylation (Boc) of acidic substrates. This process is crucial for amide formation with carboxylic acids and ester formation with N-protected amino acids. A notable method uses isoquinoline with di-tert-butyl dicarbonate (Boc2O) to produce efficient and selective tert-butoxycarbonylation, highlighting the compound's significance in organic synthesis and derivative formation (Saito & Takahata, 2009).
Asymmetric Synthesis
The compound also finds application in asymmetric syntheses, such as the creation of enantiomerically pure derivatives starting from natural amino acids. For instance, the synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid demonstrates the compound's role in producing optically pure intermediates for further pharmaceutical research (Xue et al., 2002).
Photoredox Catalysis
In the domain of photoredox catalysis, this compound is used in continuous photo flow synthesis for the scale-up production of deuterium-labeled derivatives. Such applications are critical in the preparation of biologically active compounds and material sciences, offering a path to synthesizing complex molecules with high precision and efficiency (Yamashita et al., 2019).
Catalysis and Green Chemistry
Lastly, the compound's utility extends to green chemistry applications, such as the activation of carboxylic acids into their active esters using tert-butyl carbonates. This method emphasizes the compound's role in facilitating amide or peptide formation while ensuring environmental safety by producing benign by-products like tert-BuOH and CO2 (Basel & Hassner, 2002).
Future Directions
The future directions for this compound could involve expanding the applicability of amino acid ionic liquids (AAILs) in organic synthesis. This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-11-10(8-16)6-9(7-15-11)12(17)18/h6-7H,4-5,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCFMXRWJJKNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1377917.png)

![Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate](/img/structure/B1377921.png)
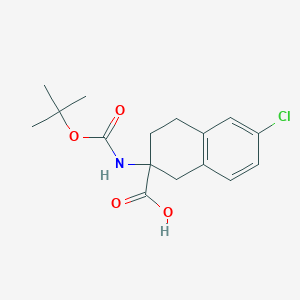
![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)
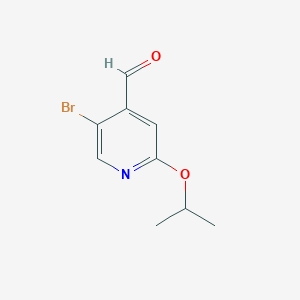
![Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine](/img/structure/B1377927.png)
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B1377930.png)


![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)
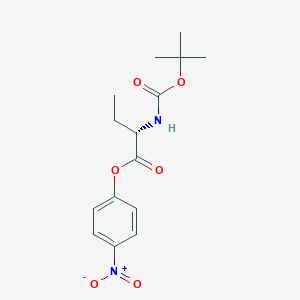
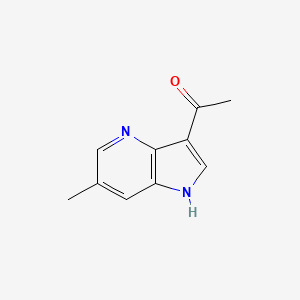
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1377938.png)